1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of pharmaceuticals
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals, suggesting that they may interact with biological targets in a meaningful way .
Biochemical Pathways
Similar compounds have shown promising anti-cancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been synthesized and studied for their anti-cancer properties, suggesting that they may have favorable pharmacokinetic profiles for therapeutic use .
Result of Action
Similar compounds have shown promising anti-cancer properties, suggesting that they may induce cell death in cancer cells .
Action Environment
Similar compounds have been synthesized and studied under various conditions, suggesting that they may be stable under a range of environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a biological material or organic compound for life science related research .
Cellular Effects
It has been suggested that it may have potential inhibitory activities towards certain kinases .
Molecular Mechanism
It is suggested that it may have potential inhibitory activities towards certain kinases .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a cool and dark place, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and diketones. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated molecules.
Biology: It can serve as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine derivatives without the trifluoromethyl group.
Other trifluoromethylated compounds, such as fluoxetine and celecoxib.
Uniqueness: 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is unique due to the combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazine core, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6;/h4,11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSHZLDOLRCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567502-43-4 |
Source
|
Record name | 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.